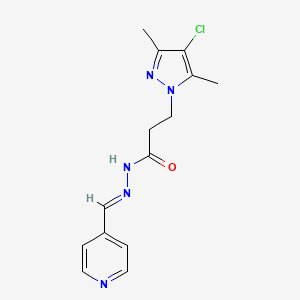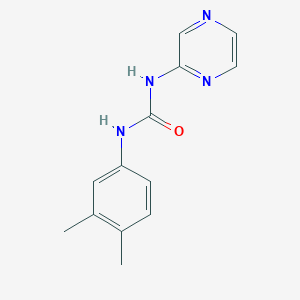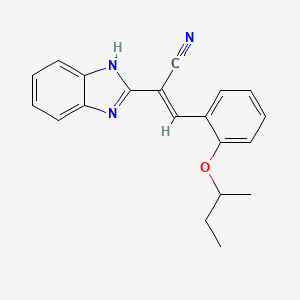![molecular formula C18H27NO3 B5465166 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5465166.png)
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry.
作用机制
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a range of effects on the body's physiology and biochemistry. Endocannabinoids are known to play a role in pain regulation, mood, appetite, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Research has shown that this compound can increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite. This compound has also been shown to have analgesic, anxiolytic, and antidepressant effects. In addition, this compound may have potential applications in the treatment of addiction and neurodegenerative diseases.
实验室实验的优点和局限性
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, this compound has a relatively short half-life, which can make it difficult to achieve consistent results in experiments. In addition, this compound can be expensive to synthesize, which may limit its use in some labs.
未来方向
There are several potential future directions for research on 3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide. One area of interest is the potential use of this compound in the treatment of addiction. Research has shown that this compound can reduce drug-seeking behavior in animal models, suggesting that it may have potential applications in the treatment of addiction. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Research has shown that this compound can protect against neuronal damage in animal models of neurodegenerative diseases, suggesting that it may have potential therapeutic applications in this area. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, and to identify potential applications in other areas of medicine and biology.
合成方法
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide can be synthesized using a multistep process involving several chemical reactions. The synthesis typically involves the use of a variety of reagents and solvents, including lithium aluminum hydride, acetic anhydride, and chloroform. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide has been extensively studied for its potential therapeutic applications. Research has shown that this compound has analgesic, anxiolytic, and antidepressant effects, and may also have potential applications in the treatment of addiction and neurodegenerative diseases. This compound has been shown to increase levels of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite.
属性
IUPAC Name |
3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13(15-9-10-16(21-2)17(12-15)22-3)19-18(20)11-8-14-6-4-5-7-14/h9-10,12-14H,4-8,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXDJSVNRJOXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)

![2,4,6-trimethyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5465101.png)
![6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5465104.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5465106.png)

![4-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5465116.png)
![3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
![ethyl 4-{[(3-methyl-1-piperidinyl)carbonyl]amino}benzoate](/img/structure/B5465131.png)
![N-(4-fluorophenyl)-3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5465139.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465147.png)

![8-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5465177.png)
![2-[2-(3-ethoxy-5-iodo-4-propoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5465190.png)